(2-Bromo-5-fluorophenoxy)acetonitrile
Overview
Description
“(2-Bromo-5-fluorophenoxy)acetonitrile” is a chemical compound consisting of bromine, fluorine, nitrogen, carbon, and hydrogen atoms. It has a molecular formula of C8H5BrFNO .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-fluorophenoxy)acetonitrile” consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom . The average mass is 230.034 Da, and the monoisotopic mass is 228.953842 Da .Physical And Chemical Properties Analysis
“(2-Bromo-5-fluorophenoxy)acetonitrile” has a molecular weight of 230.03 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications
Synthesis of Antitumor Agents
(2-Bromo-5-fluorophenoxy)acetonitrile has applications in the synthesis of antitumor agents. For instance, it's involved in the production of 5-fluoro-2′-deoxyuridine (FUDR), a potent antitumor agent. This process involves the reaction of 5-fluorouridine with propionyl bromide in acetonitrile, followed by hydrogenation and deacylation to yield FUDR (Ozaki, Katakami & Saneyoshi, 1977).
Production of Nucleoside Analogs
The compound is also instrumental in creating nucleoside analogs. These analogs, particularly from purine and pyrimidine ribonucleosides, have shown inhibitory activity against AIDS and hepatitis B viruses. The process involves treatment with 2-acetoxy2-methylpropanoyl bromide in acetonitrile (Robins et al., 1995).
Antiviral Potency Enhancement
Brominated compounds, including those synthesized with (2-Bromo-5-fluorophenoxy)acetonitrile, have been used to increase the antiviral potency of certain sensitizers. These compounds, through a light-induced electron transfer reaction, show an enhanced ability to inactivate viruses (Chen et al., 1997).
Production of Radiopharmaceuticals
(2-Bromo-5-fluorophenoxy)acetonitrile is a key reactant in synthesizing 2-bromo-1-[18F]fluoroethane, which is crucial for producing fluoroethylated radiopharmaceuticals. These are important in medical imaging and diagnosis (Comagic et al., 2001).
Organic Chemistry Education
In the field of education, specifically organic chemistry laboratories, (2-Bromo-5-fluorophenoxy)acetonitrile plays a role in teaching students about reaction optimization and analytical techniques like gas chromatography-mass spectrometry (GC-MS) (Baar, 2018).
Safety And Hazards
“(2-Bromo-5-fluorophenoxy)acetonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
2-(2-bromo-5-fluorophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNFZJOYQJVJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693209 | |
Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorophenoxy)acetonitrile | |
CAS RN |
874804-05-4 | |
Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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